2-Methyl-2-octenal
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Overview
Description
2-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It belongs to the class of medium-chain aldehydes and is known for its fruity and green taste . This compound is used in various applications, including flavoring agents and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-octenal can be synthesized through the aldol condensation of propionaldehyde with other aldehydes. The reaction typically involves the use of a nitrogenous organic alkali as a catalyst, which provides mild alkalinity and proper polarity to facilitate the reaction . The reaction mixture is stirred, and water is added to wash the product, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-octenal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-octenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to various biochemical effects. It can also undergo oxidation and reduction reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Octenal: Another medium-chain aldehyde with similar properties.
2-Methyl-2-pentenal: A shorter-chain aldehyde with similar reactivity.
2-Methyl-2-hexenal: A medium-chain aldehyde with similar applications.
Uniqueness
2-Methyl-2-octenal is unique due to its specific chain length and molecular structure, which impart distinct chemical and sensory properties. Its fruity and green taste makes it valuable in the flavor and fragrance industry .
Properties
CAS No. |
73757-27-4 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-2-methyloct-2-enal |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI Key |
IHZRGRBFNMNNFV-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCC/C=C(\C)/C=O |
Canonical SMILES |
CCCCCC=C(C)C=O |
density |
0.872-0.882 |
physical_description |
Colourless liquid; fruity green aroma |
solubility |
Insoluble in water; slightly soluble in fats soluble (in ethanol) |
Origin of Product |
United States |
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